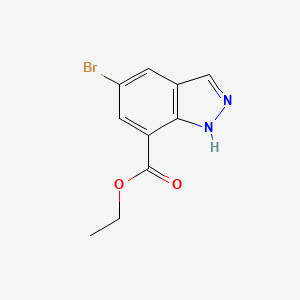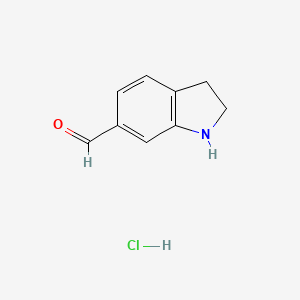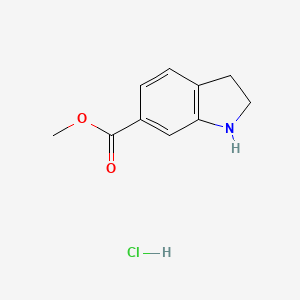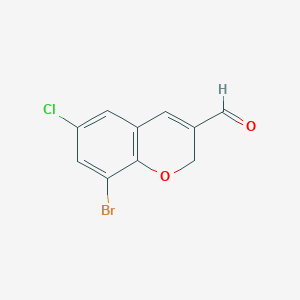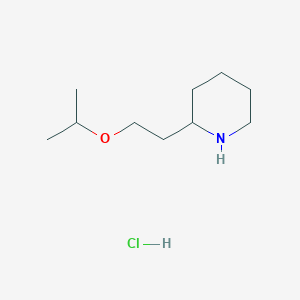![molecular formula C13H20ClNO B1441159 3-[(2-メチルベンジル)オキシ]メチルピロリジン塩酸塩 CAS No. 1219949-10-6](/img/structure/B1441159.png)
3-[(2-メチルベンジル)オキシ]メチルピロリジン塩酸塩
説明
“3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO. It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is 241.76 g/mol. The SMILES string representation is Cl.Cc1ccccc1COCC2CCCNC2 .Physical And Chemical Properties Analysis
The empirical formula of “3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is C13H20ClNO. The InChI key is WAUGTOPIEONWPT-UHFFFAOYSA-N .作用機序
3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride binds to the GABA-B receptor, which is a G-protein coupled receptor that is found throughout the nervous system. When 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride binds to the GABA-B receptor, it activates the receptor and causes an influx of chloride ions into the neuron, which inhibits the neuron from firing. This inhibition of neuronal activity has been shown to have a variety of effects on the nervous system, including modulating learning and memory, as well as regulating anxiety and depression.
Biochemical and Physiological Effects
3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate learning and memory, as well as regulate anxiety and depression. Additionally, 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
The advantages of using 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride in lab experiments include its relatively simple synthesis, its ability to selectively activate the GABA-B receptor, and its ability to modulate neuronal activity. The main limitation of using 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride in lab experiments is its relatively short half-life, which can limit the duration of its effects.
将来の方向性
The potential future directions for the use of 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride in scientific research include its use in the development of novel therapeutics for neurological disorders such as Alzheimer’s disease and Parkinson’s disease, as well as its use in the development of novel anxiolytics and antidepressants. Additionally, 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride could be used to study the effects of GABA-B receptor activation on other physiological processes, such as pain perception, cardiovascular function, and metabolic regulation. Finally, 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride could be used to study the effects of GABA-B receptor activation on the developing nervous system, as well as its potential role in the treatment of developmental disorders such as autism.
科学的研究の応用
プロテオミクス研究
プロテオミクス: タンパク質、特にその構造と機能の大規模な研究を指します。 問題の化合物は、プロテオミクス研究において生化学的ツールとして使用されます 。これは、タンパク質の相互作用や翻訳後修飾の影響を研究する際に、タンパク質の同定と定量に役立ちます。
特性
IUPAC Name |
3-[(2-methylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)10-15-9-12-6-7-14-8-12;/h2-5,12,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHKXWPSOSJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



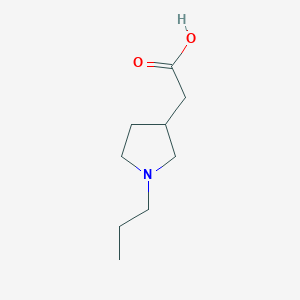


![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)

